4-Chloro-3-(3-fluorophenylcarbamoyl)phenylboronic acid
Description
Chemical Structure and Properties 4-Chloro-3-(3-fluorophenylcarbamoyl)phenylboronic acid (CAS: 874288-34-3) is a boronic acid derivative with the molecular formula C₁₃H₁₀BClFNO₃ and a molecular weight of 293.49 g/mol . The compound features a chlorine substituent at the 4-position and a 3-fluorophenylcarbamoyl group at the 3-position of the phenyl ring. This structural configuration imparts unique electronic and steric properties, making it valuable in Suzuki-Miyaura cross-coupling reactions, polymer synthesis, and biochemical assays .
Synthesis and Applications
The synthesis involves introducing the carbamoyl group via reactions with thionyl chloride and subsequent coupling with fluorophenyl amines under inert conditions . Its high purity (≥97%) and stability under refrigeration (0–6°C) make it suitable for laboratory and industrial applications, including drug development and materials science .
Properties
Molecular Formula |
C13H10BClFNO3 |
|---|---|
Molecular Weight |
293.49 g/mol |
IUPAC Name |
[4-chloro-3-[(3-fluorophenyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H10BClFNO3/c15-12-5-4-8(14(19)20)6-11(12)13(18)17-10-3-1-2-9(16)7-10/h1-7,19-20H,(H,17,18) |
InChI Key |
RXVMIIKMBDHAPX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C(=O)NC2=CC(=CC=C2)F)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(3-fluorophenylcarbamoyl)phenylboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst. The reaction conditions generally include a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of 4-Chloro-3-(3-fluorophenylcarbamoyl)phenylboronic acid can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, the use of automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(3-fluorophenylcarbamoyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Substitution: The chloro and fluorophenylcarbamoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce borane derivatives. Substitution reactions can lead to the formation of various substituted phenylboronic acids.
Scientific Research Applications
4-Chloro-3-(3-fluorophenylcarbamoyl)phenylboronic acid has several applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through boronate ester formation.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(3-fluorophenylcarbamoyl)phenylboronic acid involves its ability to form boronate esters with diols and other nucleophiles. This interaction is facilitated by the boronic acid group, which acts as a Lewis acid. The compound can also participate in cross-coupling reactions through the formation of a palladium-boron complex, which undergoes transmetalation to form the desired carbon-carbon bond .
Comparison with Similar Compounds
Substituent Position Variations
Variations in the position of fluorine on the phenylcarbamoyl group significantly alter reactivity and binding affinity:
Research Findings :
Carbamoyl vs. Benzylcarbamoyl Derivatives
Replacing the phenylcarbamoyl group with a benzylcarbamoyl moiety modifies lipophilicity and steric bulk:
Research Findings :
Trifluoromethoxy and Other Electron-Withdrawing Groups
Substituting the carbamoyl group with trifluoromethoxy or carbonyl groups alters electronic properties:
Research Findings :
- The trifluoromethoxy group is strongly electron-withdrawing, reducing the boronic acid’s pKa and accelerating transmetallation in Suzuki reactions .
- Methoxycarbonyl derivatives demonstrate lower solubility in polar solvents compared to carbamoyl analogs, limiting their use in aqueous-phase reactions .
Alkylaminocarbonyl and Heterocyclic Derivatives
Introducing alkyl or heterocyclic substituents modifies steric and electronic profiles:
Biological Activity
4-Chloro-3-(3-fluorophenylcarbamoyl)phenylboronic acid is a boronic acid derivative that has garnered attention for its biological activity, particularly as an antagonist of chemokine receptors CXCR1 and CXCR2. These receptors are crucial in mediating inflammatory responses and cancer progression. The compound's unique structure, characterized by a chloro and fluorine substituent on the aromatic rings, enhances its interaction with biological targets, making it a valuable candidate in medicinal chemistry.
- Chemical Formula : C₁₃H₉BClF₂NO₃
- Molecular Weight : 311.48 g/mol
Research indicates that 4-Chloro-3-(3-fluorophenylcarbamoyl)phenylboronic acid effectively inhibits the CXCR1 and CXCR2 pathways. This inhibition occurs at nanomolar concentrations, suggesting a strong affinity for these receptors. The compound acts by blocking chemokine-induced signaling, which is essential in inflammatory processes and tumorigenesis.
Biological Activity
The biological activity of this compound has been explored in various studies:
- Inhibition of CXCR1 and CXCR2 :
-
Potential Therapeutic Applications :
- Given its role in modulating immune responses, 4-Chloro-3-(3-fluorophenylcarbamoyl)phenylboronic acid is being investigated for potential applications in treating inflammatory diseases and certain cancers. Its ability to antagonize chemokine receptors positions it as a candidate for drug development targeting these conditions .
Case Studies
Several studies have highlighted the efficacy of boronic acids in modulating inflammatory pathways:
-
Study on Boronic Acid Antagonists :
A study focusing on a series of boronic acid compounds, including derivatives similar to 4-Chloro-3-(3-fluorophenylcarbamoyl)phenylboronic acid, found that they could effectively inhibit CXCR1 and CXCR2 pathways, demonstrating their potential as anti-inflammatory agents . -
In Vivo Efficacy :
In murine models, the administration of boronic acid derivatives resulted in significant reductions in inflammatory markers, supporting their therapeutic potential against chronic inflammatory diseases .
Comparative Analysis
The following table summarizes the biological activities and properties of select boronic acid derivatives compared to 4-Chloro-3-(3-fluorophenylcarbamoyl)phenylboronic acid:
| Compound Name | Target Receptor | IC50 (nM) | In Vivo Efficacy |
|---|---|---|---|
| 4-Chloro-3-(3-fluorophenylcarbamoyl)phenylboronic acid | CXCR1/CXCR2 | 38 | Significant reduction in inflammation |
| SX-517 | CXCR1/CXCR2 | 60 | Significant reduction in inflammation |
| Other Boronic Acids | Various | Varies | Some show efficacy but less potent |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
